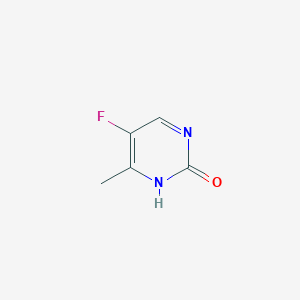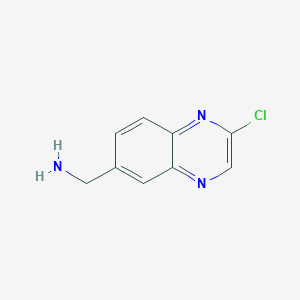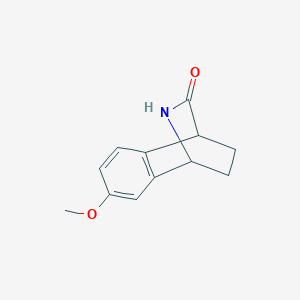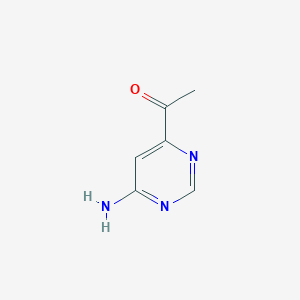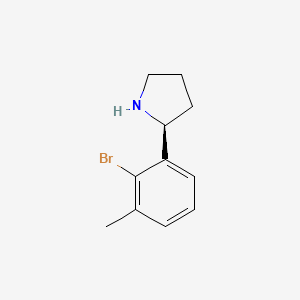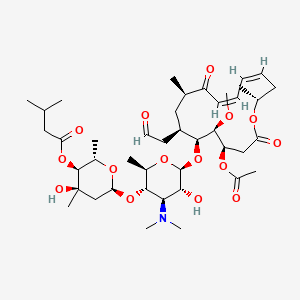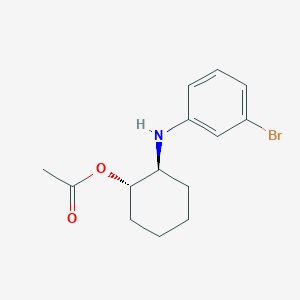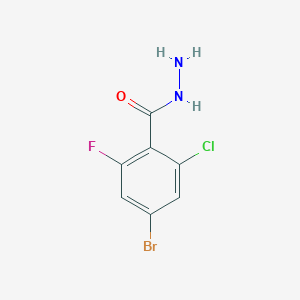
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoacetyl group attached to the benzene ring, which also contains a hydroxyl group and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate typically involves the bromination of methyl 4-acetyl-2-hydroxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones or other oxidized products.
Reduction Reactions: The bromoacetyl group can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in aprotic solvents, such as ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinones.
科学研究应用
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, including antimicrobial and anticancer drugs.
Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-acetyl-2-hydroxybenzoate: Lacks the bromoacetyl group, resulting in different reactivity and applications.
Methyl 4-(2-chloroacetyl)-2-hydroxybenzoate: Contains a chloroacetyl group instead of a bromoacetyl group, leading to variations in chemical reactivity and biological activity.
Methyl 4-(2-bromoacetyl)-2-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, affecting its hydrogen bonding and solubility properties.
属性
CAS 编号 |
27475-15-6 |
|---|---|
分子式 |
C10H9BrO4 |
分子量 |
273.08 g/mol |
IUPAC 名称 |
methyl 4-(2-bromoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)7-3-2-6(4-8(7)12)9(13)5-11/h2-4,12H,5H2,1H3 |
InChI 键 |
FVWZMDORPRMMDU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)

